![molecular formula C17H26N2O4 B6316995 Di-tert-butyl 1-benzylhydrazine-1,2-dicarboxylate CAS No. 185456-43-3](/img/structure/B6316995.png)
Di-tert-butyl 1-benzylhydrazine-1,2-dicarboxylate
Overview
Description
Di-tert-butyl 1-benzylhydrazine-1,2-dicarboxylate, also known as DTBH-D, is an organo-hydrazine compound which has been gaining attention in scientific research due to its potential applications in drug discovery and development. DTBH-D is a hydrazine derivative of benzylhydrazine, and is a white, crystalline solid with a melting point of 66-68°C and a boiling point of 229-231°C.
Scientific Research Applications
Scalable Synthesis
- Scalable Synthesis Method: A scalable synthesis method for 1-bicyclo[1.1.1]pentylamine was developed using di-tert-butyl azodicarboxylate, demonstrating significant improvements over previous methods in terms of scalability, yield, safety, and cost (Bunker et al., 2011).
Chemical Synthesis and Modification
- Alkylation of Di-tert-butyl Hydrazine-1,2-dicarboxylate: Research explored methods for the alkylation of di-tert-butyl hydrazine-1,2-dicarboxylate, leading to mono- or di-substituted hydrazine derivatives with good yields. This facilitated the creation of precursors for trisubstituted hydrazines (Rasmussen, 2006).
- Insecticidal Activity of N-tert-Butyl-N,N'-diacylhydrazines: A study focused on synthesizing new N-tert-butyl-N,N'-diacylhydrazine derivatives, which showed promising insecticidal activities against various pests. This highlights the potential of these compounds in environmental-friendly pest regulation (Wang et al., 2011).
Mechanistic Studies and Novel Reactions
- Unexpected C–S Bond Cleavage: An attempt to synthesize acyl hydrazides led to unexpected C–S bond cleavage, revealing new insights into the reactivity of certain compounds (Nordin et al., 2016).
- Heteroditopic Supramolecular Self-Assembles: Research on p-tert-butylthiacalix[4]arenes, functionalized with hydrazides, opened up avenues for creating supramolecular self-assemblies, demonstrating their potential in recognizing metal cations and dicarboxylic acids (Yushkova et al., 2012).
Biochemical and Environmental Applications
- Inhibition of Carcinogen-Induced Neoplasia: Compounds like benzyl isothiocyanate showed inhibitory effects on carcinogen-induced neoplasia, underlining their potential in cancer research (Wattenberg, 1981).
- Larvicidal and Anticancer Activities: Novel N'-tert-butyl-N'-substituted benzoyl-N-(substituted phenyl)aminocarbonylhydrazines exhibited moderate larvicidal and anticancer activities, highlighting their potential in pest control and cancer therapy (Wang & Huang, 2004).
Catalysis and Synthesis
- Microwave-Assisted Oxidation of Alcohols: Certain complexes, derived from hydrazide condensation, were effective catalysts in the microwave-assisted peroxidative oxidation of alcohols (Sutradhar et al., 2016).
properties
IUPAC Name |
tert-butyl N-benzyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-19(15(21)23-17(4,5)6)12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBBWSRYKMISOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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